6-[(4-Nitrobenzoyl)amino]naphthalene-2-sulfonic acid
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Overview
Description
6-[(4-Nitrobenzoyl)amino]naphthalene-2-sulfonic acid is an organic compound with the molecular formula C17H12N2O6S. It is a derivative of naphthalene, characterized by the presence of a nitrobenzoyl group and a sulfonic acid group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Nitrobenzoyl)amino]naphthalene-2-sulfonic acid typically involves the sulfonation of naphthalene followed by nitration and subsequent amination. The process begins with the sulfonation of naphthalene using sulfuric acid to produce naphthalene-2-sulfonic acid . This intermediate is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position. Finally, the nitro group is reduced to an amino group, and the compound is acylated with 4-nitrobenzoyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity. The key steps include sulfonation, nitration, reduction, and acylation, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
6-[(4-Nitrobenzoyl)amino]naphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group under mild conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions, such as sulfonation, nitration, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like sulfuric acid, nitric acid, and halogens under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
6-[(4-Nitrobenzoyl)amino]naphthalene-2-sulfonic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 6-[(4-Nitrobenzoyl)amino]naphthalene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The nitrobenzoyl and sulfonic acid groups play a crucial role in its binding affinity and specificity towards target molecules. The pathways involved may include oxidative stress response, signal transduction, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-sulfonic acid: A simpler derivative of naphthalene with a sulfonic acid group.
Naphthalene-1-sulfonic acid: Another isomer with the sulfonic acid group at a different position.
4-Amino-1-naphthalenesulfonic acid: Contains an amino group instead of a nitrobenzoyl group.
Uniqueness
6-[(4-Nitrobenzoyl)amino]naphthalene-2-sulfonic acid is unique due to the presence of both a nitrobenzoyl group and a sulfonic acid group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
556796-12-4 |
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Molecular Formula |
C17H12N2O6S |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
6-[(4-nitrobenzoyl)amino]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C17H12N2O6S/c20-17(11-2-6-15(7-3-11)19(21)22)18-14-5-1-13-10-16(26(23,24)25)8-4-12(13)9-14/h1-10H,(H,18,20)(H,23,24,25) |
InChI Key |
BRBUBRBCLNWRHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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